Neuropeptide Y (13-36), human

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Neuropeptide Y (13-36), human, is a fragment of the Neuropeptide Y (NPY), which is a 36 amino-acid neuropeptide involved in various physiological and homeostatic processes in both the central and peripheral nervous systems . It is secreted alongside other neurotransmitters such as GABA and glutamate . The C-terminal NPY fragment (13-36) [NPY- (13-36)], a Y2 receptor agonist, elicits vasopressor responses upon central administration . It stimulates both Y2 and Y5 NPY receptor subtypes, but causes no increase in food intake even when injected at high doses .

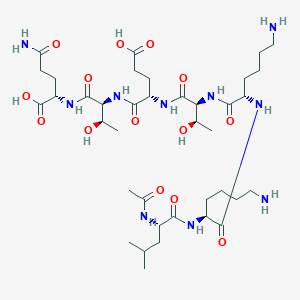

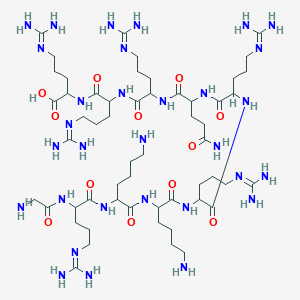

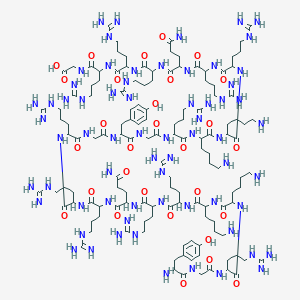

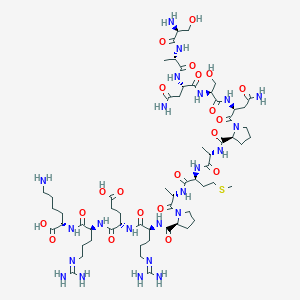

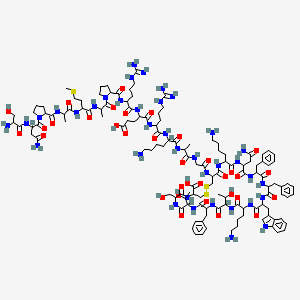

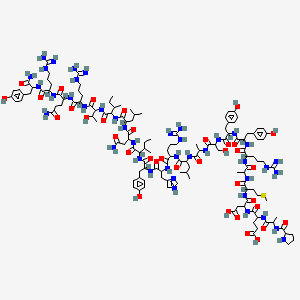

Molecular Structure Analysis

The molecular structure of Neuropeptide Y (13-36), human, is complex. The nuclear magnetic resonance (NMR) structure of NPY reveals that its C-terminal segment (13 –36) forms an amphipathic α-helix, and the remaining N-terminal part is unstructured and flexible . The NPY C-terminal segment forming the extended conformation binds deep into the Y1R transmembrane core .Physical And Chemical Properties Analysis

Neuropeptide Y (13-36), human, has a molecular formula of C134H207N41O36S and a molecular weight of 3000.4 . It is a solid substance that should be stored at -20°C, protected from light, dry, and sealed .Wissenschaftliche Forschungsanwendungen

Neuropeptide Y (NPY) is one of the most potent vasoconstrictors, characterized by its 36-amino-acid sequence. Its synthesis using automated peptide synthesis has led to high purity and yield, facilitating further research and applications. The structure of human NPY was examined using various methods, revealing an alpha-helix extending from Arg19 to Gln34 (Mierke et al., 1992).

The gene encoding the rat neuropeptide Y precursor is structurally similar to the pancreatic polypeptide gene. The mature rat NPY amino acid sequence is identical to the human sequence, indicating significant conservation across species. NPY mRNA is found throughout the rat brain and in several peripheral organs, suggesting a wide range of functions (Larhammar et al., 1987).

Human NPY receptors, such as the Y1-like receptor, have been identified and cloned. These receptors are crucial for mediating the diverse biological activities of NPY. The receptors belong to the G-protein coupled receptor family and are involved in various signaling pathways (Rose et al., 1997).

NPY plays a key role in numerous biological processes, including stress response, food intake, circadian rhythms, and cardiovascular function. It operates by binding to NPY receptors, which are part of the G-protein coupled receptor family. Dysregulation of NPY is linked to various diseases, including obesity, hypertension, and certain cancers (Yi et al., 2017).

The central nervous system pharmacology of NPY, its involvement in various functions and behaviors, and its potential in developing treatments for disorders like anxiety, pain, hypertension, and depression are significant areas of research (Wettstein et al., 1995).

Wirkmechanismus

Neuropeptide Y (13-36), human, acts as a Y2 receptor agonist . It stimulates both Y2 and Y5 NPY receptor subtypes . It is involved in various physiological processes such as food intake, stress response, anxiety, and memory retention . It also plays a role in the immune function and inflammatory response of the central nervous system .

Safety and Hazards

The safety data sheet for Neuropeptide Y (13-36), human, advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Zukünftige Richtungen

Neuropeptide Y (13-36), human, has potential therapeutic applications. It has been suggested that the pathogenic mechanisms underlying metabolic syndrome involve not only the peripheral tissues, but also central metabolic regulation imbalances . Neuropeptide Y neurons are particularly abundantly expressed in the arcuate of the hypothalamus, where the blood-brain barrier is weak, such as to critically integrate peripheral metabolic signals with the brain center . This suggests that Neuropeptide Y (13-36), human, could be a potential therapeutic target in these disorders .

Eigenschaften

IUPAC Name |

5-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[4-amino-1-[[1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxo-4-[2-(pyrrolidine-2-carbonylamino)propanoylamino]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C134H207N41O36S/c1-14-67(7)104(128(209)171-97(60-101(136)183)123(204)165-92(54-66(5)6)125(206)174-105(68(8)15-2)129(210)175-106(72(12)177)130(211)162-86(25-20-51-151-134(144)145)113(194)160-87(42-44-100(135)182)117(198)158-84(23-18-49-149-132(140)141)114(195)163-90(107(137)188)55-73-26-34-78(178)35-27-73)173-126(207)95(58-76-32-40-81(181)41-33-76)168-122(203)96(59-77-62-146-64-152-77)169-116(197)85(24-19-50-150-133(142)143)159-119(200)91(53-65(3)4)164-110(191)71(11)155-127(208)99(63-176)172-121(202)94(57-75-30-38-80(180)39-31-75)167-120(201)93(56-74-28-36-79(179)37-29-74)166-115(196)83(22-17-48-148-131(138)139)156-108(189)70(10)154-112(193)89(46-52-212-13)161-124(205)98(61-103(186)187)170-118(199)88(43-45-102(184)185)157-109(190)69(9)153-111(192)82-21-16-47-147-82/h26-41,62,64-72,82-99,104-106,147,176-181H,14-25,42-61,63H2,1-13H3,(H2,135,182)(H2,136,183)(H2,137,188)(H,146,152)(H,153,192)(H,154,193)(H,155,208)(H,156,189)(H,157,190)(H,158,198)(H,159,200)(H,160,194)(H,161,205)(H,162,211)(H,163,195)(H,164,191)(H,165,204)(H,166,196)(H,167,201)(H,168,203)(H,169,197)(H,170,199)(H,171,209)(H,172,202)(H,173,207)(H,174,206)(H,175,210)(H,184,185)(H,186,187)(H4,138,139,148)(H4,140,141,149)(H4,142,143,150)(H4,144,145,151) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPVRWBQWAYQJSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC=N3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C6CCCN6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C134H207N41O36S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3000.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Neuropeptide Y (13-36), human | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.